molecular formula C13H17NOS B5818032 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine

Cat. No. B5818032
M. Wt: 235.35 g/mol
InChI Key: RNCSAIVAVYSPSC-UHFFFAOYSA-N
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Description

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It has been studied as a potential therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has been shown to increase the release of serotonin and other neurotransmitters in the brain. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine also has a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine can induce changes in brain activity and behavior in animal models. It has been shown to increase locomotor activity, alter sensory perception, and induce hallucinations. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the effects of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine may be influenced by factors such as dosage, route of administration, and individual differences in metabolism.

Future Directions

There are several future directions for research on 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine. One area of interest is the potential therapeutic effects of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine on various neurological and psychiatric disorders. Another area of interest is the role of the sigma-1 receptor in the effects of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine. Further research is also needed to determine the optimal dosage and route of administration for 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine, as well as its potential long-term effects on brain function and behavior.
In conclusion, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine is a synthetic compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders. It acts as a partial agonist at the 5-HT2A receptor and has been shown to have anxiolytic and antidepressant effects in animal models. While 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine has potential as a tool for studying the role of the 5-HT2A receptor in the brain, further research is needed to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis method for 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine involves several steps. The first step is the synthesis of 2-aminothiophenol, which is then reacted with ethyl acetoacetate to form 2-(2-oxoethyl)thiophene. This intermediate is then reacted with 1,4-dibromobutane to form 2-(2-bromobutyl)thiophene. The final step involves the reaction of 2-(2-bromobutyl)thiophene with pyrrolidine and sodium hydride to form 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine.

Scientific Research Applications

1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine has been studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. Studies have also suggested that 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine may have potential as a tool for studying the role of the 5-HT2A receptor in the brain.

properties

IUPAC Name

pyrrolidin-1-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-13(14-7-3-4-8-14)12-11-6-2-1-5-10(11)9-16-12/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCSAIVAVYSPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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